molecular formula C14H17NO B8495446 4-[2-(3-Oxobutyl)phenyl]butanenitrile CAS No. 65349-65-7

4-[2-(3-Oxobutyl)phenyl]butanenitrile

Cat. No.: B8495446
CAS No.: 65349-65-7
M. Wt: 215.29 g/mol
InChI Key: STPXZTJXTRZGLU-UHFFFAOYSA-N
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Description

4-[2-(3-Oxobutyl)phenyl]butanenitrile is a nitrile-containing organic compound with a phenyl group substituted at the second carbon of a butanenitrile backbone. The phenyl group is further modified with a 3-oxobutyl chain, introducing a ketone functionality. Nitriles are versatile intermediates in organic synthesis due to their reactivity, particularly in cyclization and nucleophilic addition reactions .

Properties

CAS No.

65349-65-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-[2-(3-oxobutyl)phenyl]butanenitrile

InChI

InChI=1S/C14H17NO/c1-12(16)9-10-14-7-3-2-6-13(14)8-4-5-11-15/h2-3,6-7H,4-5,8-10H2,1H3

InChI Key

STPXZTJXTRZGLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC=C1CCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s nitrile group and substituted phenyl motif are shared with several analogs, but variations in substituents and functional groups lead to distinct properties:

Compound Substituents/Functional Groups Molecular Weight Key Applications/Reactivity Reference
4-[2-(3-Oxobutyl)phenyl]butanenitrile Phenyl, 3-oxobutyl, nitrile Not reported Potential synthetic intermediate
Cuelure (4-(3-oxobutyl)phenyl acetate) Phenyl, 3-oxobutyl, acetate ester Not reported Insect attractant (horticultural use)
Melolure (4-(3-oxobutyl)phenyl formate) Phenyl, 3-oxobutyl, formate ester Not reported Insect lure
2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile Phenyl, nitrophenyl, ketone, nitrile Not reported Pharmaceutical intermediate
RH-6467 (4-(4-chlorophenyl)-2-(methyl-1H-1,2,4-triazole)-4-oxo-2-phenyl butanenitrile) Chlorophenyl, triazole, ketone, nitrile Not reported Pesticide
2-(4-Chlorophenyl)-3-oxobutanenitrile Chlorophenyl, ketone, nitrile 193.63 Synthetic intermediate
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile Fluorophenyl, trifluoromethyl, ketone, nitrile 231.15 Not reported (high electronegativity)

Key Observations :

  • Functional Group Impact : Replacing the nitrile with esters (e.g., cuelure, melolure) shifts utility toward insect lures due to increased volatility . Nitriles, however, offer greater synthetic versatility for cyclization or functionalization .
  • Substituent Effects : Halogenated phenyl groups (e.g., Cl in RH-6467, F in trifluoro derivatives) enhance electronegativity and stability, which may improve pesticidal activity or resistance to degradation .
  • Ketone Positioning : The 3-oxobutyl chain in the target compound vs. 3-oxo groups in other nitriles (e.g., ) influences conformational flexibility and reactivity in cyclization reactions .

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